3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
Description
This compound belongs to the class of 1,3-thiazolidine-2,4-dione derivatives, which are characterized by a five-membered heterocyclic core with two ketone groups at positions 2 and 2. The (5Z)-5-benzylidene substituent introduces a conjugated double bond, stabilizing the planar geometry and enhancing π-π interactions with biological targets . The N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide side chain features a sulfone group, which increases polarity and metabolic stability compared to non-oxidized sulfur analogs . This structural motif is significant in medicinal chemistry, as thiazolidinediones (TZDs) are known for their antidiabetic, antimicrobial, and anticancer activities .
Properties
Molecular Formula |
C17H18N2O5S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C17H18N2O5S2/c20-15(18-13-7-9-26(23,24)11-13)6-8-19-16(21)14(25-17(19)22)10-12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2,(H,18,20)/b14-10- |
InChI Key |
MMJYDVWAKYDQDQ-UVTDQMKNSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Mercaptoacetic Acid
The thiazolidinone ring is formed via cyclocondensation between mercaptoacetic acid , benzaldehyde derivatives , and urea or thiourea . For this compound, urea is preferred to avoid sulfur overloading.
Reaction Conditions :
-
Solvent: Glacial acetic acid
-
Catalyst: Anhydrous sodium acetate
-
Temperature: 80–90°C, 4–6 hours
Mechanism :
-
Nucleophilic attack of mercaptoacetic acid’s thiol group on benzaldehyde.
-
Cyclization with urea to form the 2,4-dioxo-thiazolidinone ring.
Introduction of the Benzylidene Group
The Z-configured benzylidene moiety at C5 is installed via Knoevenagel condensation between the thiazolidinone and benzaldehyde derivatives.
Optimized Protocol :
| Component | Details |
|---|---|
| Thiazolidinone substrate | 2,4-dioxo-1,3-thiazolidin-3-yl derivative |
| Aldehyde | Benzaldehyde |
| Catalyst | Piperidine (10 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C), 8–12 hours |
| Yield | 75–85% |
Key Consideration :
-
The Z-isomer is favored due to steric hindrance during condensation, confirmed by NOESY NMR.
Functionalization of the Tetrahydrothiophene Sulfone Moiety
Sulfur Oxidation to Sulfone
The tetrahydrothiophene ring is oxidized to its 1,1-dioxide form using hydrogen peroxide or mCPBA (meta-chloroperbenzoic acid).
Oxidation Conditions :
| Parameter | Hydrogen Peroxide | mCPBA |
|---|---|---|
| Solvent | Acetic acid | Dichloromethane |
| Temperature | 50°C, 4 hours | 0°C to RT, 2 hours |
| Yield | 80% | 90% |
| Purity | Requires chromatography | High (no by-products) |
Propanamide Side Chain Installation
The propanamide linker is introduced via amide coupling between the thiazolidinone intermediate and 1,1-dioxidotetrahydrothiophen-3-amine .
Coupling Methods :
-
EDC/HOBt-Mediated Coupling
-
Schotten-Baumann Reaction
Integrated Synthetic Pathway
The most efficient route combines the above steps sequentially:
Step 1 : Thiazolidinone core synthesis → Intermediate A
Step 2 : Knoevenagel condensation → Intermediate B (Z-benzylidene)
Step 3 : Sulfone oxidation → Intermediate C
Step 4 : Amide coupling → Final Product
Overall Yield : 35–42% (four steps)
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce benzyl derivatives .
Scientific Research Applications
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*LogP values estimated using fragment-based methods.
Biological Activity
The compound 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a thiazolidinedione derivative that has garnered attention for its potential biological activities. Thiazolidinediones (TZDs) are known for their role in diabetes management and have been investigated for various other therapeutic effects including anti-inflammatory, antimicrobial, and anticancer properties.
- Molecular Formula : C19H20N4O3S
- Molecular Weight : 384.45 g/mol
- CAS Number : Not specified in the sources but can be derived from the compound's structure.
Biological Activity Overview
This compound exhibits a range of biological activities that are primarily linked to its interaction with mitochondrial function, metabolic pathways, and potential therapeutic applications.
1. Antidiabetic Activity
Research indicates that thiazolidinediones, including derivatives like this compound, can enhance insulin sensitivity and regulate glucose metabolism. A study comparing various TZDs found that certain analogs significantly improved mitochondrial respiration and glucose uptake in Drosophila melanogaster, suggesting potential for similar effects in mammalian systems .
2. Mitochondrial Function
The compound has been analyzed for its effects on mitochondrial respiration. In vitro studies have shown that it may inhibit mitochondrial pyruvate carriers (MPC), which play a critical role in cellular energy metabolism. This inhibition could lead to altered metabolic profiles beneficial for conditions like obesity and type 2 diabetes .
3. Antimicrobial Properties
Thiazolidinedione derivatives have shown promise as antimicrobial agents. The structural modifications present in compounds like this one may enhance their efficacy against various pathogens. For instance, certain derivatives have demonstrated significant activity against Mycobacterium species and other bacterial strains .
Table 1: Summary of Biological Activities
Case Study: Mitochondrial Effects
In a comparative study of thiazolidinediones, the compound was found to significantly reduce mitochondrial respiration rates when compared to standard drugs, indicating a potent inhibitory effect on energy metabolism pathways . This suggests that it may be particularly useful in metabolic disorders where mitochondrial dysfunction is prevalent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
